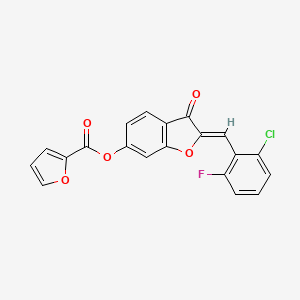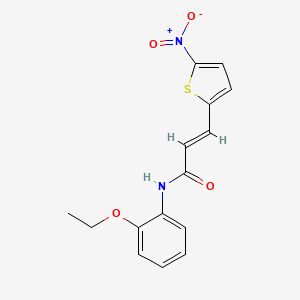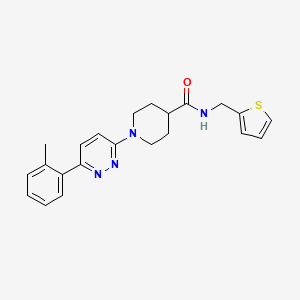
2-(2,3-Difluorophenyl)-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Difluorophenyl)-N'-hydroxyethanimidamide, commonly known as DFE-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. DFE-1 has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells. In
Mécanisme D'action
DFE-1 is a small molecule inhibitor that targets the enzyme N-myristoyltransferase (NMT). NMT is involved in the attachment of a myristoyl group to certain proteins, which is important for their function and localization within the cell. By inhibiting NMT, DFE-1 disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFE-1 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. In addition to its anti-cancer effects, DFE-1 has also been shown to have anti-inflammatory properties and may have potential for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DFE-1 is a relatively small molecule that can be easily synthesized in the lab, making it a convenient tool for researchers studying cancer and other diseases. However, DFE-1 has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of DFE-1 in cancer research. One area of interest is the development of combination therapies that include DFE-1 along with other cancer treatments, such as chemotherapy or radiation therapy. Another potential direction is the exploration of DFE-1's anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DFE-1 and its potential for clinical use in cancer treatment.
In conclusion, DFE-1 is a promising small molecule inhibitor that has shown potential for the treatment of cancer and other diseases. Its ability to inhibit NMT and induce apoptosis in cancer cells makes it an attractive candidate for further research and development. With continued studies and exploration of its potential applications, DFE-1 may one day become an important tool in the fight against cancer and other diseases.
Méthodes De Synthèse
DFE-1 can be synthesized through a multistep process starting from 2,3-difluoroaniline. The first step involves the reaction of 2,3-difluoroaniline with ethyl chloroformate to form the corresponding ethyl carbamate. The ethyl carbamate is then reacted with hydroxylamine hydrochloride to yield the desired DFE-1 product.
Applications De Recherche Scientifique
DFE-1 has been studied extensively for its potential use in cancer treatment. Preclinical studies have shown that DFE-1 inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. DFE-1 has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Propriétés
IUPAC Name |
2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-6-3-1-2-5(8(6)10)4-7(11)12-13/h1-3,13H,4H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJERWWRYTCKRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 43658856 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2862315.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2862316.png)
![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/no-structure.png)
![5-{3-[(3-Isopropoxypropyl)amino]-7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl}-2-methoxyphenol](/img/structure/B2862319.png)
![5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2862320.png)
![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2862322.png)
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2862323.png)


![N-((tetrahydrofuran-2-yl)methyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2862332.png)
![4-Cyclobutyl-6-[(1-ethylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2862333.png)
